molecular formula C23H20N2O3S2 B2966014 N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941884-12-4

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2966014
CAS RN: 941884-12-4
M. Wt: 436.54
InChI Key: UNSIZWBIYIYJJI-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide” is a compound that has been synthesized and studied for its potential properties . The compound is characterized by the presence of a benzo[d]thiazol-2-yl group, a benzyl group, and a 4-(methylsulfonyl)phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other compounds, followed by various reactions such as acetylation and nucleophilic substitution . The yield of the synthesis process can vary .


Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and MS (ESI) . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, as well as the mass-to-charge ratio of the ions produced by electrospray ionization .


Chemical Reactions Analysis

The chemical reactions involving “N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide” can be complex and may involve several steps . These reactions can be influenced by various factors such as the presence of a base, the type of solvent used, and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide” can be inferred from its molecular structure and the results of spectroscopic analysis . For example, the compound’s 1H NMR and 13C NMR spectra provide information about its chemical structure, while its MS (ESI) spectrum provides information about its molecular weight .

Scientific Research Applications

Protease Inhibitors

This compound has been studied for its potential use as a protease inhibitor. Protease inhibitors are crucial in the treatment of diseases like HIV/AIDS and hepatitis C, where they prevent viral replication by inhibiting the proteolytic cleavage of protein precursors necessary for the production of infectious viral particles .

Antioxidant Properties

Research has indicated that derivatives of N-(substituted phenyl)acetamides, which include compounds like our subject, exhibit significant antioxidant properties. These properties are valuable in the pharmaceutical industry for developing treatments that protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Dihydrofolate Reductase (DHFR) Inhibitors

The compound has been synthesized and evaluated as a DHFR inhibitor. DHFR inhibitors are used to treat certain types of cancer, as they interfere with DNA synthesis and cell division. They are also used in the treatment of rheumatoid arthritis and psoriasis .

Analgesic Agents

N-(substituted phenyl)acetamides have been synthesized as potent analgesic agents. Given the structural similarity, the compound may have applications in pain management, offering an alternative to traditional painkillers, which can have significant side effects and addictive potential .

Antimycobacterial Agents

There has been an evaluation of related acetamide derivatives as potential antimycobacterial agents. This suggests that our compound could be researched further for its efficacy against mycobacteria, which are responsible for diseases such as tuberculosis .

Herbicide Development

The compound is structurally related to flufenacet, an herbicide. This implies potential agricultural applications, where it could be used to develop new herbicides with improved efficacy and safety profiles .

Crystal Structure Analysis

The compound’s crystal structure has been analyzed, which is essential in the field of material science. Understanding the crystal structure can lead to the development of new materials with specific properties for use in various industries .

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been conducted on this compound to quantify the types of intermolecular contacts. This analysis is important in the field of crystal engineering, where it can guide the design of molecular crystals with desired properties .

Future Directions

The future directions for research on “N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide” could include further studies on its synthesis, properties, and potential applications . For example, its potential anti-inflammatory and anti-tubercular activities could be explored further . Additionally, molecular docking studies could be conducted to gain insights into its mechanism of action .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-30(27,28)19-13-11-17(12-14-19)15-22(26)25(16-18-7-3-2-4-8-18)23-24-20-9-5-6-10-21(20)29-23/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSIZWBIYIYJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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